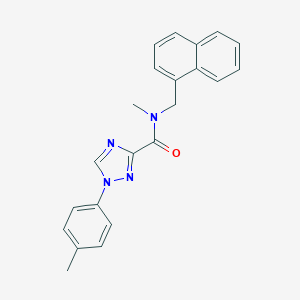![molecular formula C16H11ClO3 B279002 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)
2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one, also known as curcumin, is a natural compound found in the roots of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases.
作用机制
Curcumin exerts its effects through multiple mechanisms of action, including modulation of inflammatory cytokines, inhibition of transcription factors, and regulation of cell signaling pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). Curcumin also activates the Nrf2-Keap1 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
Curcumin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. It has been shown to modulate multiple signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Curcumin has also been shown to regulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
实验室实验的优点和局限性
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. It can be easily synthesized or extracted from turmeric roots and has been extensively studied in various in vitro and in vivo models. However, 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one has poor bioavailability and stability, which limits its therapeutic efficacy in humans. Various strategies, including the use of nanoparticles and analogs, have been developed to improve its bioavailability and stability.
未来方向
There are several future directions for 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one research, including the development of novel analogs with improved bioavailability and stability, the identification of molecular targets and signaling pathways, and the evaluation of its therapeutic efficacy in various diseases. The use of 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one in combination with other drugs or therapies is also an area of interest. Further studies are needed to fully understand the potential of 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one as a therapeutic agent.
合成方法
Curcumin can be synthesized through various methods, including extraction from turmeric roots, chemical synthesis, and microbial fermentation. The most common method is extraction from turmeric roots using organic solvents. Chemical synthesis involves the condensation of ferulic acid and vanillin, while microbial fermentation utilizes microorganisms to produce 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one.
科学研究应用
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Its anti-inflammatory, antioxidant, and anti-cancer properties have been attributed to its ability to modulate multiple signaling pathways and target various molecular targets.
属性
产品名称 |
2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one |
|---|---|
分子式 |
C16H11ClO3 |
分子量 |
286.71 g/mol |
IUPAC 名称 |
3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H11ClO3/c17-12-8-5-11(6-9-12)7-10-14(18)13-3-1-2-4-15(19)16(13)20/h1-10H,(H,19,20)/b10-7+ |
InChI 键 |
JQEWCOHNNUNQRQ-JXMROGBWSA-N |
手性 SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)Cl |
规范 SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278920.png)








![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)

![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)
